molecular formula C20H18O3 B2896336 (3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]-2,3-dihydrofuran-2-one CAS No. 64661-87-6

(3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]-2,3-dihydrofuran-2-one

Cat. No.: B2896336
CAS No.: 64661-87-6
M. Wt: 306.361
InChI Key: PNCMGEMBMVAJGZ-ATVHPVEESA-N
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Description

(3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]-2,3-dihydrofuran-2-one is an organic compound that belongs to the class of dihydrofuranones. This compound is characterized by the presence of a furanone ring, which is a five-membered lactone, and two aromatic substituents: a 4-ethylphenyl group and a 4-methoxyphenylmethylidene group. The compound’s structure and functional groups make it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]-2,3-dihydrofuran-2-one typically involves the condensation of 4-ethylbenzaldehyde with 4-methoxybenzaldehyde in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]-2,3-dihydrofuran-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran or tetrahydrofuran ring.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents

    Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Dihydro or tetrahydrofuran derivatives

    Substitution: Halogenated aromatic compounds

Scientific Research Applications

Chemistry

In chemistry, (3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]-2,3-dihydrofuran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

The compound has potential applications in biology as a probe for studying enzyme-catalyzed reactions involving furanone rings. It can also be used to investigate the interactions between aromatic compounds and biological macromolecules.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of fine chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]-2,3-dihydrofuran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and furanone moiety can participate in various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-5-(4-methylphenyl)-3-[(4-methoxyphenyl)methylidene]-2,3-dihydrofuran-2-one
  • (3Z)-5-(4-ethylphenyl)-3-[(4-hydroxyphenyl)methylidene]-2,3-dihydrofuran-2-one
  • (3Z)-5-(4-ethylphenyl)-3-[(4-chlorophenyl)methylidene]-2,3-dihydrofuran-2-one

Uniqueness

The uniqueness of (3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]-2,3-dihydrofuran-2-one lies in its specific substituents, which influence its chemical reactivity and biological activity. The presence of the 4-ethylphenyl and 4-methoxyphenylmethylidene groups provides distinct electronic and steric effects, differentiating it from other similar compounds.

Properties

IUPAC Name

(3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-3-14-4-8-16(9-5-14)19-13-17(20(21)23-19)12-15-6-10-18(22-2)11-7-15/h4-13H,3H2,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCMGEMBMVAJGZ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)OC)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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